6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Characterization
6-Morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, acetylation of certain carboxamides leads to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which can undergo nucleophilic substitution reactions with primary amines, including morpholino derivatives, to afford substituted pyrimidinone compounds. These compounds are precursors for the synthesis of heterocyclic rings containing tetrahydropyrimidothienoisoquinoline moieties, with potential for pharmacological activity investigation (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial properties. Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives synthesized from this compound and screened against various bacterial and fungal strains have shown promising antimicrobial activity. Specifically, morpholine-substituted dihydropyrimidone carboxamide derivatives demonstrated potent antibacterial effects, highlighting their potential as antimicrobial agents (K. Devarasetty, J. Vantikommu, J. Anireddy, & P. Srinivas, 2019).
Cancer Research
In cancer research, this compound derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Certain derivatives have shown moderate cytotoxicity, with structure-activity relationship studies indicating that the introduction of specific scaffolds could be beneficial for activity. These findings suggest the potential of these compounds in the development of new cancer therapies (Huimin Liu, Wenhui Wang, Chengyu Sun, Caolin Wang, Wufu Zhu, & Pengwu Zheng, 2016).
Heterocyclic Compound Synthesis
The versatility of this compound is further demonstrated in the synthesis of a wide range of heterocyclic compounds. For instance, its derivatives have been used to synthesize novel tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting its utility in facilitating efficient and diverse heterocyclic synthesis (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, & A. Ali, 2011).
Safety and Hazards
Properties
IUPAC Name |
6-morpholin-4-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-2-4-12(11)22-15(24)13-9-14(21-10-20-13)23-5-7-25-8-6-23/h1-4,9-10H,5-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGVPIIMRCNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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